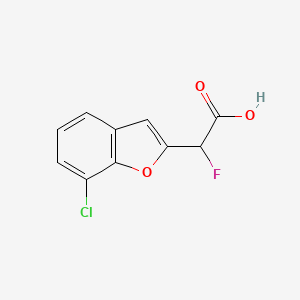![molecular formula C18H18OS B13088584 4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Formation of the Propanoyl Intermediate: The initial step involves the preparation of 3-(3,5-dimethylphenyl)propanoyl chloride through the reaction of 3,5-dimethylphenylpropanoic acid with thionyl chloride.
Thiobenzaldehyde Formation: The next step involves the formation of thiobenzaldehyde by reacting benzaldehyde with hydrogen sulfide in the presence of a catalyst.
Coupling Reaction: Finally, the propanoyl chloride intermediate is reacted with thiobenzaldehyde in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzoic acid.
Reduction: 4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile
- Ethyl 4-[3-(3,5-Dimethylphenyl)propanoyl]benzoate
- 1-[3-(3,5-Dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine
Uniqueness
4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H18OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[3-(3,5-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-9-14(2)11-16(10-13)5-8-18(19)17-6-3-15(12-20)4-7-17/h3-4,6-7,9-12H,5,8H2,1-2H3 |
InChI Key |
JXLUTQBXRCHVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
![3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13088509.png)
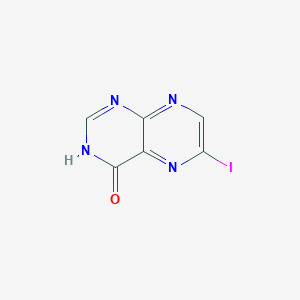
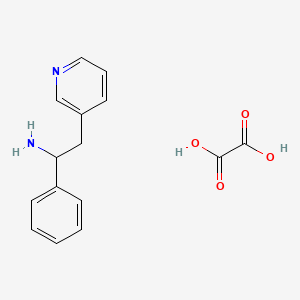

![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
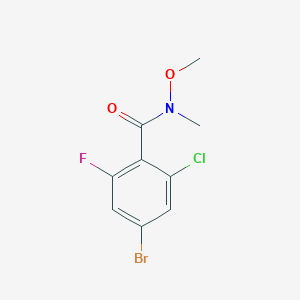
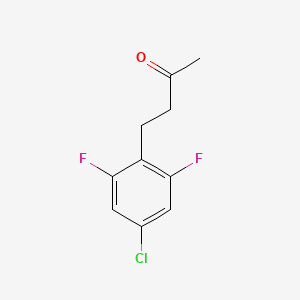
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
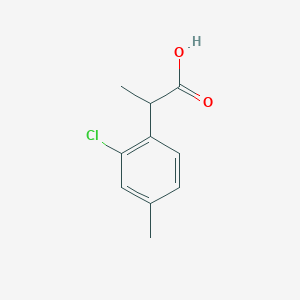
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
